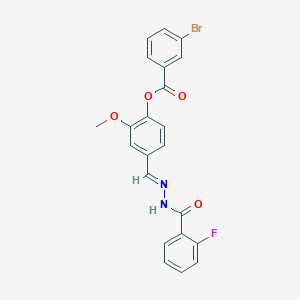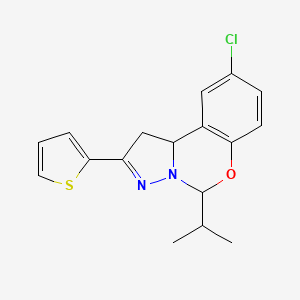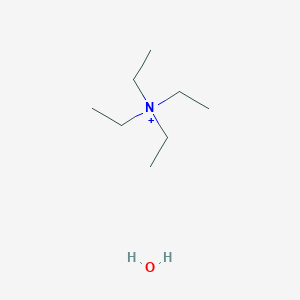
2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 3-methoxyaniline with an appropriate oxo compound under controlled conditions.
Coupling reaction: The hydrazone intermediate is then coupled with 4-propoxybenzoic acid in the presence of a coupling agent to form the final product.
Chemical Reactions Analysis
2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound likely binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved are not well-understood and require further research .
Comparison with Similar Compounds
2-Meo-4-(2-((3-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-propoxybenzoate can be compared with similar compounds such as:
2-Meo-4-(2-((4-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but with different substituents, which may result in different chemical and biological properties.
2-Meo-4-(2-((2-methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-butoxybenzoate: Another similar compound with variations in the methoxy and butoxy groups.
Properties
CAS No. |
769149-51-1 |
|---|---|
Molecular Formula |
C27H27N3O7 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C27H27N3O7/c1-4-14-36-21-11-9-19(10-12-21)27(33)37-23-13-8-18(15-24(23)35-3)17-28-30-26(32)25(31)29-20-6-5-7-22(16-20)34-2/h5-13,15-17H,4,14H2,1-3H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
SNJFWRNOTZSXOB-OGLMXYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide](/img/structure/B12038317.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12038339.png)

![2-Methylnaphtho[1,2-d][1,3]selenazole](/img/structure/B12038355.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12038359.png)

![1H-Naphth[2,3-d]imidazole-6,7-dimethanol](/img/structure/B12038365.png)
![2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12038371.png)

![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12038377.png)


![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12038390.png)

